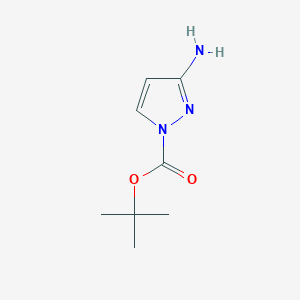

tert-Butyl 3-amino-1H-pyrazole-1-carboxylate

Descripción general

Descripción

Tert-Butyl 3-amino-1H-pyrazole-1-carboxylate is a useful research compound. Its molecular formula is C8H13N3O2 and its molecular weight is 183.21 g/mol. The purity is usually 95%.

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Mecanismo De Acción

The pharmacokinetics of a compound, including its absorption, distribution, metabolism, and excretion (ADME), can be influenced by many factors. These include the compound’s chemical structure, its solubility in water and lipids, its size and shape, and its charge. The compound’s interactions with various enzymes and transport proteins in the body also play a role .

The action of a compound can be influenced by various environmental factors. For example, the pH of the environment can affect the compound’s ionization state, which in turn can influence its absorption and distribution. Temperature can affect the compound’s solubility and stability. Interactions with other molecules in the environment, such as proteins, lipids, and other drugs, can also influence the compound’s action .

Análisis Bioquímico

Biochemical Properties

tert-Butyl 3-amino-1H-pyrazole-1-carboxylate: plays a significant role in biochemical reactions, particularly in the synthesis of kinase inhibitors. Kinase inhibitors are crucial in cancer research as they can interfere with the signaling pathways that promote cancer cell proliferation. This compound interacts with enzymes such as the PCTAIRE family of kinases, which are implicated in various cancers, including breast, prostate, and cervical cancer. The nature of these interactions involves the inhibition of kinase activity, thereby disrupting cancer cell growth and survival.

Cellular Effects

This compound: influences various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism. In cancer cells, this compound has been shown to inhibit the activity of specific kinases, leading to reduced cell proliferation and increased apoptosis. Additionally, it affects gene expression by modulating the transcription of genes involved in cell cycle regulation and apoptosis. The impact on cellular metabolism includes alterations in metabolic flux and changes in metabolite levels.

Molecular Mechanism

The molecular mechanism of This compound involves its binding interactions with biomolecules, particularly kinases. This compound acts as a kinase inhibitor by binding to the ATP-binding site of the kinase, thereby preventing the phosphorylation of target proteins. This inhibition leads to the disruption of downstream signaling pathways that are essential for cancer cell survival and proliferation. Additionally, it can modulate gene expression by affecting transcription factors and other regulatory proteins.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of This compound can change over time due to its stability and degradation . The compound is stable when stored in a dark place, sealed in dry conditions, and at a temperature of 2-8°C . Over time, degradation may occur, which can affect its efficacy in biochemical assays . Long-term studies have shown that the compound can have sustained effects on cellular function, including prolonged inhibition of kinase activity and changes in gene expression .

Dosage Effects in Animal Models

The effects of This compound vary with different dosages in animal models . At lower doses, the compound effectively inhibits kinase activity without causing significant toxicity . At higher doses, toxic effects such as severe skin burns and eye damage have been observed . These adverse effects are likely due to the compound’s ability to cause severe skin burns and eye damage, as indicated by its hazard classification . Threshold effects have been observed, where a certain dosage is required to achieve the desired biochemical effects without causing toxicity .

Metabolic Pathways

This compound: is involved in various metabolic pathways, particularly those related to kinase inhibition. It interacts with enzymes and cofactors involved in these pathways, leading to changes in metabolic flux and metabolite levels. The compound’s ability to inhibit kinase activity can affect the phosphorylation status of various proteins, thereby altering their function and the overall metabolic state of the cell.

Transport and Distribution

Within cells and tissues, This compound is transported and distributed through interactions with transporters and binding proteins. These interactions can affect the compound’s localization and accumulation within specific cellular compartments. The compound’s distribution is influenced by its physicochemical properties, such as its solubility and lipophilicity.

Subcellular Localization

The subcellular localization of This compound is crucial for its activity and function. The compound is directed to specific compartments or organelles through targeting signals and post-translational modifications. These modifications can affect the compound’s ability to interact with its target biomolecules and exert its biochemical effects.

Actividad Biológica

Introduction

tert-Butyl 3-amino-1H-pyrazole-1-carboxylate is a compound that has garnered attention in medicinal chemistry due to its diverse biological activities, particularly as a potential therapeutic agent in cancer and inflammatory diseases. This article delves into the compound's biological activity, synthesizing findings from various studies to provide a comprehensive overview.

Chemical Structure and Properties

This compound has the molecular formula C₈H₁₃N₃O₂ and features a pyrazole ring substituted with a tert-butyl group. This structural configuration enhances its lipophilicity, influencing its solubility and interaction with biological targets.

Table 1: Structural Characteristics

| Property | Description |

|---|---|

| Molecular Formula | C₈H₁₃N₃O₂ |

| Molecular Weight | 169.20 g/mol |

| Solubility | Soluble in organic solvents due to lipophilicity |

| Functional Groups | Amino group, carboxylate |

Anticancer Properties

Research indicates that this compound exhibits significant anticancer properties through its role as a kinase inhibitor. It specifically targets the PCTAIRE family of kinases, which are implicated in various cancers, including breast, prostate, and cervical cancer. The inhibition of these kinases disrupts signaling pathways crucial for cancer cell proliferation and survival .

Mechanism of Action:

- Kinase Inhibition: The compound binds to the ATP-binding site of kinases, preventing the phosphorylation of target proteins necessary for cell growth.

- Induction of Apoptosis: By inhibiting kinase activity, the compound promotes apoptosis in cancer cells, thereby reducing tumor growth .

Anti-inflammatory Properties

In addition to its anticancer effects, this compound has demonstrated anti-inflammatory activities. Studies have shown that it can inhibit cyclooxygenase (COX) enzymes, particularly COX-2, which plays a key role in inflammatory processes .

Key Findings:

- Inhibition of COX Enzymes: The compound exhibits selective inhibition of COX-2 over COX-1, making it a potential candidate for treating inflammatory diseases with reduced gastrointestinal side effects .

- Cellular Effects: It influences cellular metabolism and gene expression related to inflammation and pain pathways.

Case Studies

Several studies have focused on the biological activity of pyrazole derivatives similar to this compound:

- Study on Kinase Inhibition:

- Anti-inflammatory Activity Assessment:

Table 2: Comparative Biological Activities

| Compound Name | Activity Type | IC50 Value (µM) | Selectivity Index |

|---|---|---|---|

| This compound | COX-2 Inhibition | 0.01 | High |

| Other Pyrazole Derivative A | COX-2 Inhibition | 0.05 | Moderate |

| Other Pyrazole Derivative B | PCTAIRE Kinase Inhibition | 0.02 | High |

Aplicaciones Científicas De Investigación

Biological Activities

The compound exhibits a range of biological activities, particularly as a kinase inhibitor , which is crucial in cancer research. Its mechanism of action primarily involves:

- Inhibition of Kinase Activity: By binding to the ATP-binding site of specific kinases, it prevents phosphorylation of target proteins necessary for cell growth and survival.

- Induction of Apoptosis: The inhibition leads to increased apoptosis in cancer cells, thereby reducing tumor growth.

Table 1: Summary of Biological Activities

| Activity Type | Description |

|---|---|

| Kinase Inhibition | Disrupts signaling pathways critical for cancer cell proliferation. |

| Induction of Apoptosis | Promotes programmed cell death in cancer cells, contributing to tumor reduction. |

| Modulation of Gene Expression | Alters transcription of genes involved in cell cycle regulation and apoptosis. |

Therapeutic Applications

Research indicates that tert-butyl 3-amino-1H-pyrazole-1-carboxylate has potential therapeutic applications in:

-

Cancer Treatment:

- Targeting PCTAIRE family kinases implicated in breast, prostate, and cervical cancers.

- Case studies have shown reduced cell proliferation rates in treated cancer cell lines.

-

Anti-inflammatory Properties:

- The compound may modulate inflammatory pathways, presenting opportunities for treating inflammatory diseases.

-

Drug Development:

- It serves as a scaffold for synthesizing novel pyrazole derivatives with enhanced biological activities.

Case Study 1: Kinase Inhibition and Cancer Cell Proliferation

A study published in the Journal of Medicinal Chemistry demonstrated that this compound effectively inhibits the activity of PCTAIRE kinases. The researchers found that treatment with this compound led to a significant decrease in the viability of breast cancer cells compared to untreated controls. The study highlighted the compound's potential as a lead candidate for further development as an anticancer agent .

Case Study 2: Anti-inflammatory Effects

In another investigation, researchers explored the anti-inflammatory properties of this pyrazole derivative. The findings indicated that it reduced the expression levels of pro-inflammatory cytokines in vitro, suggesting its utility in managing inflammatory conditions .

Synthesis and Production

The synthesis of this compound typically involves straightforward chemical reactions using common reagents such as sodium hydride for deprotonation. Optimizing these reactions for large-scale production is crucial for its application in pharmaceuticals and materials science.

Propiedades

IUPAC Name |

tert-butyl 3-aminopyrazole-1-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H13N3O2/c1-8(2,3)13-7(12)11-5-4-6(9)10-11/h4-5H,1-3H3,(H2,9,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SLWKHFGJHAEQPD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1C=CC(=N1)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H13N3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20679954 | |

| Record name | tert-Butyl 3-amino-1H-pyrazole-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20679954 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

183.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

863504-84-1 | |

| Record name | tert-Butyl 3-amino-1H-pyrazole-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20679954 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | tert-Butyl 3-amino-1H-pyrazole-1-carboxylate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.